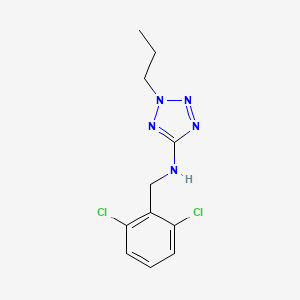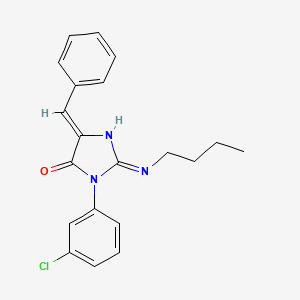![molecular formula C17H12Br2O4 B13377439 5,7-Dibromo-2-hydroxy-3-[3-(3-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B13377439.png)
5,7-Dibromo-2-hydroxy-3-[3-(3-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromo-2-hydroxy-3-[3-(3-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bromine atoms, a hydroxy group, and a methoxyphenyl acrylate moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-2-hydroxy-3-[3-(3-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one typically involves multiple steps, including bromination, hydroxylation, and acrylation reactions. The starting materials and specific reaction conditions can vary, but common reagents include bromine, hydroxylating agents, and acrylating agents. The reactions are usually carried out under controlled temperatures and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-2-hydroxy-3-[3-(3-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under specific conditions such as controlled temperature, pressure, and solvent environment to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, reduction can produce debrominated compounds, and substitution can result in various functionalized derivatives.
Scientific Research Applications
5,7-Dibromo-2-hydroxy-3-[3-(3-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-Dibromo-2-hydroxy-3-[3-(3-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3,5-Dibromo-4-hydroxybenzaldehyde
- 5,7-Dibromo-3,3-dimethylindolin-2-one
Comparison and Uniqueness
Compared to these similar compounds, 5,7-Dibromo-2-hydroxy-3-[3-(3-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C17H12Br2O4 |
|---|---|
Molecular Weight |
440.1 g/mol |
IUPAC Name |
5,7-dibromo-2-hydroxy-3-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C17H12Br2O4/c1-23-12-4-2-3-10(7-12)5-6-15(20)13-8-11(18)9-14(19)17(22)16(13)21/h2-9H,1H3,(H,21,22)/b6-5+ |
InChI Key |
IXTWTQGUTCCHIH-AATRIKPKSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)C2=C(C(=O)C(=CC(=C2)Br)Br)O |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C2=C(C(=O)C(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-(Furan-2-yl)-11-(4-methylphenyl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B13377361.png)
![2-amino-3-[(3-chlorophenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B13377364.png)
![4-(Methylamino)-5,6,7,8-tetrahydrobenzothiopheno[2,3-d]pyrimidine-2-thiol](/img/structure/B13377379.png)
![3-[(2,4-dichlorophenyl)(4-hydroxy-6-methyl-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-6-methyl-2H-chromen-2-one](/img/structure/B13377395.png)
![1-({[4-(4-Morpholinyldiazenyl)phenyl]sulfonyl}imino)ethanolate](/img/structure/B13377397.png)
![1-Adamantyl({[4-(3,3-dimethyl-1-triazenyl)phenyl]sulfonyl}imino)methanolate](/img/structure/B13377403.png)

![N-{4-[(5-amino-1H-inden-1-ylidene)methyl]phenyl}-N,N-dimethylamine](/img/structure/B13377424.png)
![4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid](/img/structure/B13377425.png)
![(5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B13377429.png)
![9-(4-oxo-1H-quinazolin-2-yl)pyrido[2,1-b]quinazolin-11-one](/img/structure/B13377431.png)

![Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]-](/img/structure/B13377440.png)
![2-(1,5,6,7-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetic acid](/img/structure/B13377443.png)
